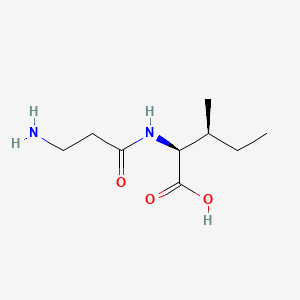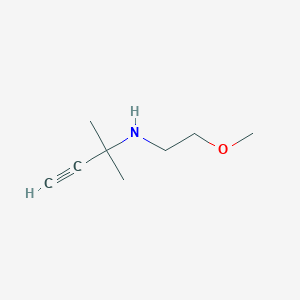
N-(2-methoxyethyl)-2-methylbut-3-yn-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-2-methylbut-3-yn-2-amine is an organic compound with a unique structure that includes an amine group, a methoxyethyl group, and an alkyne
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-methylbut-3-yn-2-amine typically involves the reaction of 2-methylbut-3-yn-2-amine with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or chromatography may be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methoxyethyl)-2-methylbut-3-yn-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-2-methylbut-3-yn-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-(2-methoxyethyl)-2-methylbut-3-yn-2-amine exerts its effects involves interactions with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions can influence various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-methoxyethyl)-p-nitroaniline
- N-(2-acetoxyethyl)-p-nitroaniline
- Poly(N,N-bis(2-methoxyethyl)acrylamide)
Uniqueness
N-(2-methoxyethyl)-2-methylbut-3-yn-2-amine is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
N-(2-methoxyethyl)-2-methylbut-3-yn-2-amine |
InChI |
InChI=1S/C8H15NO/c1-5-8(2,3)9-6-7-10-4/h1,9H,6-7H2,2-4H3 |
Clave InChI |
SBJWFORAYZXMEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#C)NCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11744492.png)
![1-ethyl-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11744498.png)
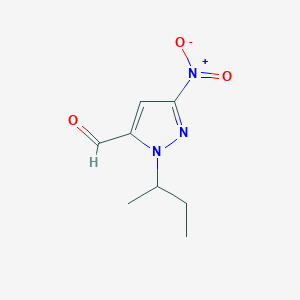
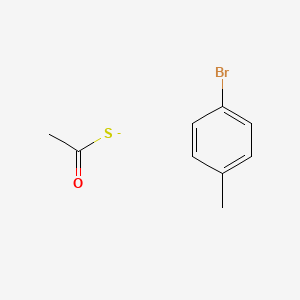
![2-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11744515.png)
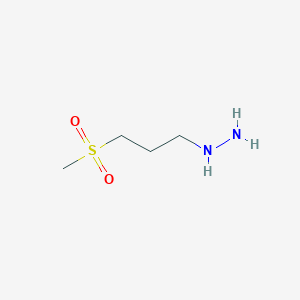
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11744523.png)
![2-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11744540.png)
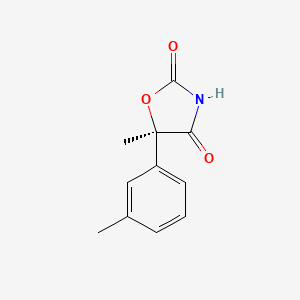
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11744546.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744549.png)
![1-ethyl-3-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11744556.png)
amine](/img/structure/B11744563.png)
